

Introduction: Unveiling a Versatile Chiral Synthon

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybutanal

Cat. No.: B15440900

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2-Chloro-3-hydroxybutanal is a polyfunctional organic molecule that holds significant value as a chiral building block in synthetic chemistry. Its structure incorporates three key functionalities: a reactive aldehyde group, a secondary alcohol at the β -position, and a chlorine atom at the α -position. This unique arrangement of functional groups, coupled with the presence of two stereocenters, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and natural products. The strategic placement of the chloro, hydroxyl, and aldehyde groups allows for a diverse range of chemical transformations, offering chemists precise control over molecular architecture. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, grounded in established chemical principles and contemporary research.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. While experimental data for **2-chloro-3-hydroxybutanal** is not extensively published, its properties can be computed and inferred from its structure.

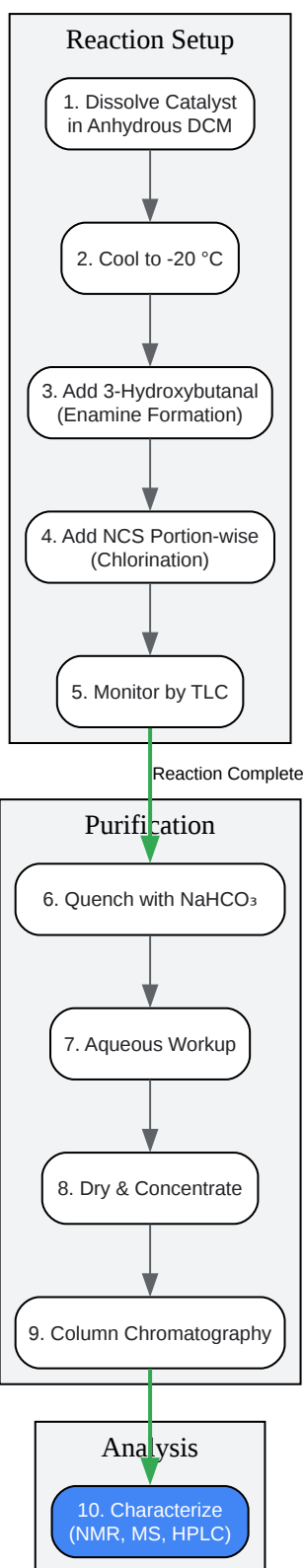
Property	Value	Source
IUPAC Name	2-chloro-3-hydroxybutanal	[1]
Molecular Formula	C ₄ H ₇ ClO ₂	[1]
Molecular Weight	122.55 g/mol	[1]
CAS Number	69239-48-1	[1]
Canonical SMILES	CC(C(C=O)Cl)O	[1]
InChIKey	PRCWOCJJGJKRSX-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Boiling Point	Not available	[2]
Melting Point	Not available	[2]
Density	Not available	[2]

Synthesis Strategies: Accessing the Chiral Core

The synthesis of **2-chloro-3-hydroxybutanal** is intrinsically linked to two fundamental and powerful reactions in organic chemistry: the aldol reaction and α -functionalization of carbonyls. A logical synthetic pathway involves the initial formation of the β -hydroxy aldehyde scaffold, followed by selective chlorination at the α -position.

The parent structure, 3-hydroxybutanal, is the classic product of the aldol addition of acetaldehyde.[3][4] The subsequent introduction of the chlorine atom at the C2 position represents the key challenge. Modern organocatalysis has provided elegant solutions for the direct and highly enantioselective α -chlorination of aldehydes.[5][6] These methods often employ chiral secondary amine catalysts (such as imidazolidinones derived from amino acids) to form a transient enamine with the aldehyde substrate. This enamine then attacks an electrophilic chlorine source, like N-chlorosuccinimide (NCS), with high facial selectivity, thereby establishing the stereochemistry at the α -carbon.[5][7][8]

The causality behind this choice of methodology lies in its efficiency and stereocontrol. Enamine catalysis activates the α -position of the aldehyde towards electrophilic attack while simultaneously providing a chiral environment to direct the approach of the chlorinating agent, a critical requirement for applications in asymmetric synthesis.^[6]



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Sources

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